molecular formula C6H8O2 B8070494 Bicyclo[2.1.0]pentane-5-carboxylic acid

Bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No. B8070494
M. Wt: 112.13 g/mol
InChI Key: LGOIBBWJYJOSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pentane-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.1.0]pentane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.1.0]pentane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bicyclo[2.1.0]pentane-5-carboxylic acid derivatives have been synthesized from bicyclo[3.1.0]hexan-2-one, leading to a variety of amides and esters. These compounds displayed notable differences in solvolytic reactivity (Brook & Brophy, 1985).

  • The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid was reported, showcasing its application as a probe in biological studies, indicating potential medicinal chemistry applications (Thirumoorthi & Adsool, 2016).

  • Research on bicyclo[2.1.0]pentane derivatives, including the synthesis of cis- and trans-1,3-disubstituted housane-1-carboxylic acids, showed that these compounds can be considered as flattened analogues of cyclopentane derivatives, offering insights into their structural properties (Semeno et al., 2019).

  • A study on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids provided insights into their chemical properties, which is important for understanding their behavior in various reactions (Wiberg, 2002).

  • Bicyclo[1.1.1]pentanes were identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, with applications in medicinal chemistry. This highlights the potential of bicyclic compounds in drug design (Hughes et al., 2019).

  • The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes was explored, offering a new method for the synthesis of chiral substituted bicyclo[1.1.1]pentane derivatives, which is significant for pharmaceutical applications (Garlets et al., 2020).

properties

IUPAC Name

bicyclo[2.1.0]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4(3)5/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOIBBWJYJOSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.0]pentane-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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